molecular formula C14H24FeO2 B12442222 1-cyclopentylethanone;iron

1-cyclopentylethanone;iron

Katalognummer: B12442222
Molekulargewicht: 280.18 g/mol
InChI-Schlüssel: KSGXANJLHYDMHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

1-Cyclopentylethanone can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopentane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture to achieve the desired product.

Industrial production methods for 1-cyclopentylethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

1-Cyclopentylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentyl acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 1-cyclopentylethanone with reducing agents like sodium borohydride or lithium aluminum hydride yields cyclopentyl ethanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups. For example, reaction with hydrazine can form cyclopentyl hydrazone.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentylethanone has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in developing new chemical reactions and pathways.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to interact with biological molecules, making it useful in biochemical research.

    Medicine: Research into potential pharmaceutical applications of 1-cyclopentylethanone includes its use as a precursor for drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals. Its unique structure contributes to the development of new materials and products.

Wirkmechanismus

The mechanism by which 1-cyclopentylethanone exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the ketone group, which can participate in various chemical transformations. The molecular targets and pathways involved in these reactions include nucleophilic addition to the carbonyl group, oxidation-reduction processes, and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopentylethanone can be compared with other similar compounds, such as:

    Cyclopentanone: A ketone with a similar cyclopentane ring but lacking the ethanone group. It is less reactive in certain chemical reactions compared to 1-cyclopentylethanone.

    Cyclohexanone: A six-membered ring ketone that exhibits different reactivity due to the larger ring size. It is commonly used in industrial applications and organic synthesis.

    Acetophenone: A ketone with a benzene ring instead of a cyclopentane ring. It has different chemical properties and applications compared to 1-cyclopentylethanone.

The uniqueness of 1-cyclopentylethanone lies in its specific ring structure and functional group, which confer distinct reactivity and applications in various fields.

Eigenschaften

Molekularformel

C14H24FeO2

Molekulargewicht

280.18 g/mol

IUPAC-Name

1-cyclopentylethanone;iron

InChI

InChI=1S/2C7H12O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*7H,2-5H2,1H3;

InChI-Schlüssel

KSGXANJLHYDMHT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCCC1.CC(=O)C1CCCC1.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.